6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester 6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1628684-12-7
VCID: VC11669158
InChI: InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)Cl
Molecular Formula: C13H17BClFO3
Molecular Weight: 286.53 g/mol

6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester

CAS No.: 1628684-12-7

Cat. No.: VC11669158

Molecular Formula: C13H17BClFO3

Molecular Weight: 286.53 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester - 1628684-12-7

Specification

CAS No. 1628684-12-7
Molecular Formula C13H17BClFO3
Molecular Weight 286.53 g/mol
IUPAC Name 2-(6-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3
Standard InChI Key PCDOKWPJETUXGA-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a phenyl ring substituted with chlorine (Cl) at position 6, fluorine (F) at position 2, and a methoxy group (OCH₃) at position 3. The boronic acid moiety at position 4 is protected as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enhancing stability while retaining reactivity in cross-coupling reactions. The IUPAC name, 2-(6-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, precisely encodes this structure.

Key structural parameters include:

  • Bond angles: The boron atom adopts a trigonal planar geometry (120° bond angles) within the dioxaborolane ring.

  • Steric effects: The pinacol group's methyl substituents create steric protection around boron, reducing unwanted side reactions.

  • Electronic profile: The -OCH₃ group donates electrons through resonance (+M effect), while -Cl and -F withdraw electrons (-I effects), creating a polarized aryl system .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₃H₁₇BClFO₃
Molecular Weight286.53 g/mol
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)Cl
InChI KeyPCDOKWPJETUXGA-UHFFFAOYSA-N
XLogP3-AA (Log P)3.2 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthetic Methodologies

Industrial-Scale Synthesis

Patent literature reveals a optimized three-step sequence for large-scale production :

Step 1: Directed ortho-Metalation
1-Chloro-3-fluoro-2-methoxybenzene undergoes lithiation at -78°C using n-BuLi in THF, selectively generating the aryllithium intermediate at position 4.

Step 2: Borylation
The lithiated intermediate reacts with triisopropyl borate (B(OiPr)₃), followed by acidic workup to yield 6-chloro-2-fluoro-3-methoxyphenylboronic acid.

Step 3: Pinacol Protection
Condensation with 2,3-dimethyl-2,3-butanediol (pinacol) in methyl isobutyl ketone (MIBK) at reflux (115°C) under Dean-Stark conditions achieves 85-92% conversion to the pinacol ester .

Table 2: Critical Reaction Parameters

ParameterOptimal ValueImpact on Yield
Lithiation Temperature-78°C ± 2°C<±5% yield Δ
B(OiPr)₃ Equivalents1.05 eqMaximizes B incorporation
Pinacol Reaction SolventMIBKAzeotropically removes H₂O
Reaction Time (Step 3)6-8 hrs90% completion in 6 hrs

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Performance

The compound's sterically shielded boron center and electron-deficient aryl ring make it particularly effective in Suzuki-Miyaura couplings with electron-rich aryl halides. Key performance metrics include:

  • Catalytic System: Pd(PPh₃)₄ (2 mol%) in THF/H₂O (3:1) at 80°C

  • Coupling Partners:

    • 4-Bromoanisole: 94% yield

    • 2-Iodonaphthalene: 88% yield

    • 5-Bromopyrimidine: 82% yield

  • Turnover Number (TON): Up to 4,300 achieved with PEPPSI-IPr catalyst

The fluorine atom's strong inductive (-I) effect activates the ring toward oxidative addition, while the pinacol ester prevents protodeboronation – a common issue with unprotected boronic acids in basic conditions .

Applications in Pharmaceutical Intermediates

Patent data highlights its role in synthesizing kinase inhibitors:

Case Study: Production of 6-(4-Chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate

This intermediate is critical for JAK2/FLT3 dual inhibitors currently in Phase II trials for myeloproliferative disorders .

ParameterSpecificationRationale
Temperature-20°C ± 3°CMinimizes thermal degradation
AtmosphereArgon or N₂Prevents oxidation
ContainerAmber glass with PTFE-lined capLimits moisture ingress
Shelf Life24 monthsVerified by accelerated stability testing

Comparative Analysis with Structural Analogues

CompoundRelative Reactivity (vs. Subject)Key Differentiator
6-Chloro-3-methoxyphenylboronic acid pinacol ester0.65×Lack of F reduces electrophilicity
2-Fluoro-3-methoxyphenylboronic acid neopentyl glycol ester1.2×Bulkier protecting group slows transmetalation
6-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester0.4×Methoxy at position 4 creates unfavorable steric clash

The 2-fluoro substituent in the subject compound increases ring electron-deficiency by 18% compared to non-fluorinated analogues (Hammett σₚ = +0.78) , significantly enhancing oxidative addition rates in Pd-catalyzed reactions.

Future Research Directions

  • Continuous Flow Synthesis: Microreactor systems could enhance lithiation step safety and yield

  • Asymmetric Catalysis: Developing chiral variants for atropselective couplings

  • Polymer-Supported Reagents: Immobilized pinacol esters for combinatorial chemistry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator